molecular formula C12H14N4O2S B2890968 Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate CAS No. 1006323-19-8

Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate

Cat. No.: B2890968
CAS No.: 1006323-19-8
M. Wt: 278.33
InChI Key: OXIVREGUIXWBSG-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate is a heterocyclic compound that features a pyrazole and pyrimidine moiety linked via a thioether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate typically involves the reaction of 4-(1-methyl-1H-pyrazol-3-yl)pyrimidine-2-thiol with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride (SnCl2), iron powder

    Substitution: Sodium hydroxide (NaOH), acid or base catalysts for transesterification

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Carboxylic acid, various esters

Scientific Research Applications

Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((4-(1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate: Lacks the methyl group on the pyrazole ring.

    Methyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)acetate: Has a methyl ester instead of an ethyl ester.

    Ethyl 2-((4-(1-methyl-1H-pyrazol-3-yl)pyrimidin-2-yl)thio)propanoate: Contains a propanoate group instead of an acetate group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrazole and pyrimidine rings linked via a thioether bond provides a versatile scaffold for further functionalization and optimization in drug design .

Properties

IUPAC Name

ethyl 2-[4-(1-methylpyrazol-3-yl)pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-3-18-11(17)8-19-12-13-6-4-9(14-12)10-5-7-16(2)15-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIVREGUIXWBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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